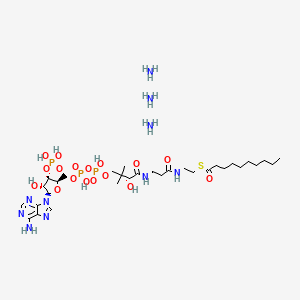
Decanoyl coenzyme A (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoyl coenzyme A (triammonium) is synthesized through the acetyl-coenzyme A-dependent elongation of fatty acids . The process involves the condensation of decanoic acid with coenzyme A, facilitated by specific enzymes in Mycobacterium smegmatis . The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Decanoyl coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different acyl-CoA derivatives.
Reduction: It can be reduced to form decanoic acid and coenzyme A.
Substitution: The compound can participate in substitution reactions where the decanoyl group is replaced with other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acylating agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various acyl-CoA derivatives, decanoic acid, and coenzyme A .
Scientific Research Applications
Decanoyl coenzyme A (triammonium) has several scientific research applications, including:
Mechanism of Action
Decanoyl coenzyme A (triammonium) exerts its effects by serving as a primer for the fatty acid elongation system in Mycobacterium smegmatis . The compound interacts with specific enzymes to facilitate the elongation of fatty acids, which are essential for various cellular processes . The molecular targets and pathways involved include the fatty acid synthase complex and the acetyl-coenzyme A carboxylase pathway .
Comparison with Similar Compounds
Similar Compounds
Acetyl coenzyme A: A key molecule in metabolism, involved in the synthesis and oxidation of fatty acids.
Butyryl coenzyme A: Involved in the metabolism of butyrate and other short-chain fatty acids.
Hexanoyl coenzyme A: A medium-chain fatty acyl-CoA involved in the metabolism of hexanoic acid.
Uniqueness
Decanoyl coenzyme A (triammonium) is unique due to its specific role as a primer for the fatty acid elongation system in Mycobacterium smegmatis . Its ability to facilitate the elongation of fatty acids makes it a valuable tool in research related to fatty acid metabolism and enzyme kinetics .
Properties
Molecular Formula |
C31H63N10O17P3S |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane |
InChI |
InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3/t20-,24-,25-,26+,30-;;;/m1.../s1 |
InChI Key |
IWPPTKRPCYMCQM-MEOYAKFISA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















